molecular formula C5HClF3IN2 B15330283 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine

5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B15330283
M. Wt: 308.43 g/mol
InChI Key: IDIRZOBPXFDMAN-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the sequential halogenation of 4-(trifluoromethyl)pyrimidine. The process begins with the chlorination of 4-(trifluoromethyl)pyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This is followed by iodination using iodine or an iodine-containing reagent under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the halogenation reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents include palladium catalysts and boronic acids or esters. Conditions involve the use of a base and an inert atmosphere.

    Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or iodine atoms.

    Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The halogen atoms can participate in halogen bonding, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Iodo-4-(trifluoromethyl)pyrimidine
  • 5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C5HClF3IN2

Molecular Weight

308.43 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HClF3IN2/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H

InChI Key

IDIRZOBPXFDMAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)I)C(F)(F)F)Cl

Origin of Product

United States

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